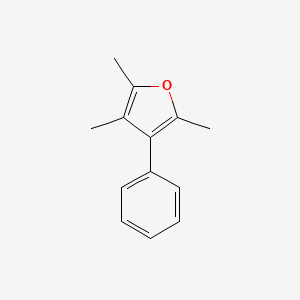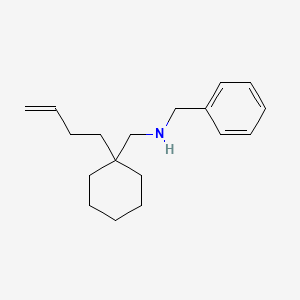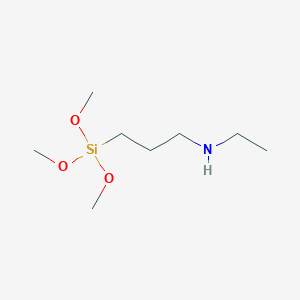
N-Ethyl-3-(trimethoxysilyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-3-(trimethoxysilyl)propan-1-amine is an organosilicon compound with the molecular formula C10H25NO3Si. This compound is characterized by the presence of a trimethoxysilyl group attached to a propylamine chain, which is further substituted with an ethyl group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ethyl-3-(trimethoxysilyl)propan-1-amine can be synthesized through a series of organic reactions. One common method involves the reaction of 3-chloropropyltrimethoxysilane with ethylamine under controlled conditions. The reaction typically proceeds as follows:
- Reaction of 3-chloropropyltrimethoxysilane with ethylamine:
Reagents: 3-chloropropyltrimethoxysilane, ethylamine
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 50-70°C.
:Reaction: Cl-(CH2)3-Si(OCH3)3+C2H5NH2→C2H5N-(CH2)3-Si(OCH3)3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-3-(trimethoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, typically under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Various electrophiles, such as alkyl halides, under mild to moderate conditions.
Major Products
Hydrolysis: Formation of silanols and methanol.
Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted amines and other derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and surface modification of nanoparticles.
Biology: Employed in the functionalization of biomolecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.
Mecanismo De Acción
The mechanism of action of N-Ethyl-3-(trimethoxysilyl)propan-1-amine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanol-containing surfaces. This property makes it an effective coupling agent and surface modifier. The amine group can also interact with various functional groups, facilitating bioconjugation and other chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-3-(trimethoxysilyl)propylamine
- 3-(Triethoxysilyl)propylamine
- N-Methyl-3-(triethoxysilyl)propan-1-amine
- N-3-(Trimethoxysilyl)propyl ethylenediamine
Uniqueness
N-Ethyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of an ethyl-substituted amine group and a trimethoxysilyl group. This combination imparts distinct reactivity and functionality, making it particularly useful in applications requiring strong adhesion and surface modification. The presence of the ethyl group also influences its solubility and interaction with various substrates, distinguishing it from other similar compounds.
Propiedades
Número CAS |
3451-81-8 |
|---|---|
Fórmula molecular |
C8H21NO3Si |
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
N-ethyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C8H21NO3Si/c1-5-9-7-6-8-13(10-2,11-3)12-4/h9H,5-8H2,1-4H3 |
Clave InChI |
FYZBRYMWONGDHC-UHFFFAOYSA-N |
SMILES canónico |
CCNCCC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)
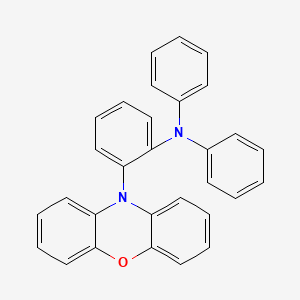

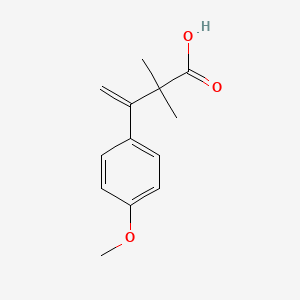

![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)

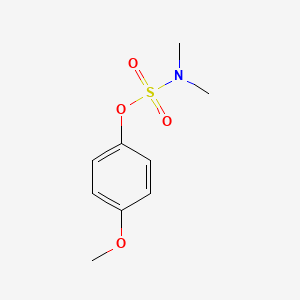

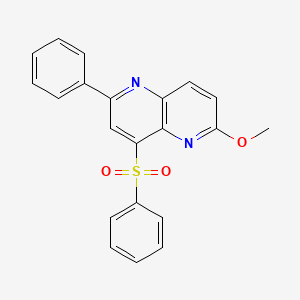
![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)
